![molecular formula C16H12N2OS B7481085 N-[4-(1,3-thiazol-2-yl)phenyl]benzamide](/img/structure/B7481085.png)
N-[4-(1,3-thiazol-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-thiazol-2-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which work by blocking the activity of BTK, an enzyme that plays a crucial role in the growth and survival of cancer cells.
Mecanismo De Acción
N-[4-(1,3-thiazol-2-yl)phenyl]benzamide works by blocking the activity of BTK, an enzyme that plays a crucial role in the growth and survival of cancer cells. BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the activation and proliferation of B-cells. By inhibiting BTK, N-[4-(1,3-thiazol-2-yl)phenyl]benzamide prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(1,3-thiazol-2-yl)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical studies, both in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. It has also been shown to have a favorable safety profile, with minimal toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide is its potency and selectivity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies. It has also been shown to have a favorable safety profile, with minimal toxicity observed in animal studies. However, one of the limitations of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several future directions for the development of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide as a potential cancer therapy. One area of research is the identification of biomarkers that can predict response to treatment, which could help to personalize therapy and improve outcomes. Another area of research is the combination of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide with other agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Additionally, there is ongoing research to develop more potent and selective BTK inhibitors, which could further improve the efficacy and safety of this class of drugs.
Conclusion:
In conclusion, N-[4-(1,3-thiazol-2-yl)phenyl]benzamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its mechanism of action involves the inhibition of BTK, an enzyme that plays a crucial role in the growth and survival of cancer cells. While there are limitations to its use, such as its relatively short half-life, there are several future directions for the development of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide as a potential cancer therapy. With further research, N-[4-(1,3-thiazol-2-yl)phenyl]benzamide may offer a new treatment option for patients with B-cell malignancies and other types of cancer.
Métodos De Síntesis
The synthesis of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide involves several steps, including the reaction of 2-aminobenzothiazole with 4-bromoaniline, followed by the coupling of the resulting intermediate with benzoyl chloride. The final product is obtained through purification and crystallization. The synthesis method has been optimized to improve the yield and purity of the product, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-[4-(1,3-thiazol-2-yl)phenyl]benzamide has been extensively studied for its potential in treating various types of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promising results in preclinical studies for the treatment of solid tumors such as ovarian cancer and triple-negative breast cancer.
Propiedades
IUPAC Name |
N-[4-(1,3-thiazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-15(12-4-2-1-3-5-12)18-14-8-6-13(7-9-14)16-17-10-11-20-16/h1-11H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSLKWRPZQAAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-thiazol-2-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

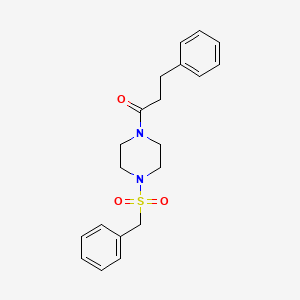
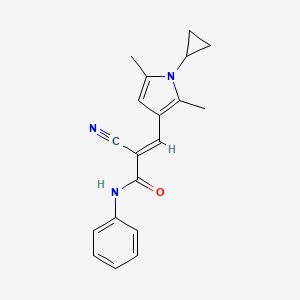
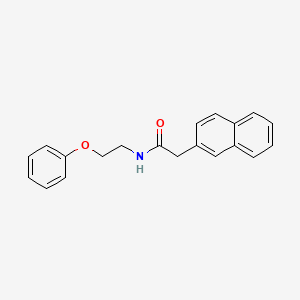
![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7481029.png)
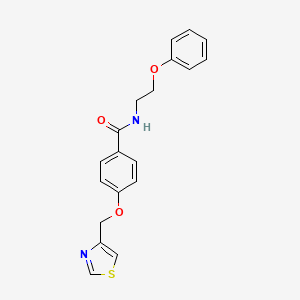

![4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide](/img/structure/B7481042.png)
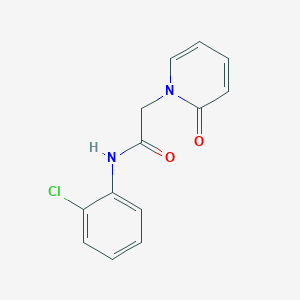

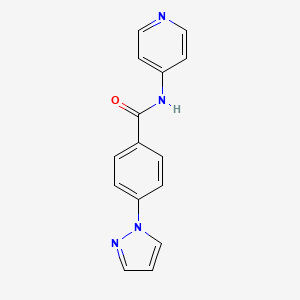
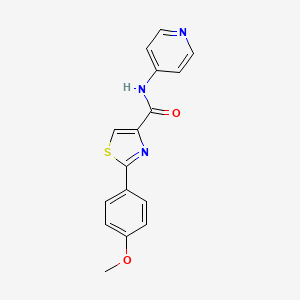
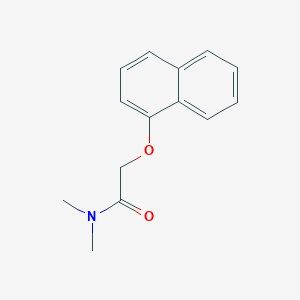
![N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7481089.png)
![2-[[4-(4-phenylbenzoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7481095.png)